3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride
Description
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a benzoyl group at the 3-position, a methyl group at the 6-position, and a morpholin-4-yl substituent at the 4-position of the quinoline core. The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
(6-methyl-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-15-7-8-19-17(13-15)20(23-9-11-25-12-10-23)18(14-22-19)21(24)16-5-3-2-4-6-16;/h2-8,13-14H,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPCVDGLPDMPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Morpholinyl Substitution: The morpholinyl group can be introduced by reacting the intermediate compound with morpholine under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and morpholinyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with modified benzoyl or morpholinyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a molecular formula of CHClNO\ and a molecular weight of approximately 389.3 g/mol. The presence of a benzoyl group , a methyl group , and a morpholine ring contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Research indicates that 3-benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve disrupting cellular processes in microorganisms, thereby inhibiting their growth.
Anticancer Properties
The compound has also shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects on several cancer cell lines, suggesting that it may inhibit cell proliferation through various pathways. This potential makes it a candidate for further pharmacological investigations aimed at developing new cancer therapies.
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is useful to compare it with other quinoline derivatives:
| Compound Name | Structural Characteristics | Notable Uses |
|---|---|---|
| Chloroquine | Contains a similar quinoline core | Antimalarial |
| Camptothecin | Quinoline-based structure with lactone functionality | Anticancer |
| Mepacrine | Quinoline scaffold with different substitutions | Antimalarial |
This table illustrates how this compound is distinguished by its specific substitution pattern, which imparts unique chemical and biological properties.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. The development of this compound as a therapeutic agent requires rigorous testing to evaluate its safety and efficacy in clinical settings.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant activity against resistant bacterial strains.
- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that the compound induced apoptosis in targeted cells, suggesting its potential as an anticancer drug.
- Mechanistic Insights : Investigations into the binding interactions between the compound and specific protein targets have provided insights into how it may modulate cellular signaling pathways related to cancer progression.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Analysis and Structural Analogues
The compound’s structural uniqueness lies in its combination of electron-withdrawing (benzoyl) and electron-donating (morpholin-4-yl) groups. Below is a comparison with quinoline derivatives reported in :
Key Observations :
- Electron Effects: The target compound’s benzoyl group (electron-withdrawing) contrasts with the methoxy and amino groups (electron-donating) in 4k and 4l. This difference may influence π-π stacking interactions and binding affinity in biological targets.
- Solubility : The morpholin-4-yl group enhances water solubility compared to 4k’s hydrophobic 4-chlorophenyl group. However, 4l’s methoxy groups may offer moderate solubility in organic solvents.
- Synthesis: While 4k and 4l employ Suzuki-Miyaura coupling with Pd catalysts, the target compound’s synthesis likely involves similar methodologies, given the prevalence of Pd-mediated reactions in quinoline chemistry .
Biological Activity
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The compound features a quinoline core with a benzoyl group and a morpholinyl substituent. Its synthesis typically involves several steps:
- Formation of the Quinoline Core : Achieved through the Skraup synthesis.
- Benzoyl Group Introduction : Via Friedel-Crafts acylation using benzoyl chloride.
- Methylation : Using methyl iodide in the presence of a base.
- Morpholinyl Substitution : By reacting with morpholine under appropriate conditions.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A549 (lung cancer) : The compound shows preferential suppression of rapidly dividing cells .
- HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) : Significant cytotoxic effects were observed, with IC50 values indicating potent antiproliferative activity .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against several pathogens:
- Staphylococcus aureus (including MRSA): It exhibits low minimum inhibitory concentration (MIC), indicating strong antibacterial activity .
- Candida albicans : Moderate antifungal activity was noted, with specific derivatives showing promising results against this pathogen .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways. However, more detailed investigations are necessary to elucidate these mechanisms fully .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It may interact with cellular receptors, influencing downstream signaling pathways critical for cell growth and survival in cancer cells .
Case Studies and Research Findings
Several studies have provided insights into the biological efficacy of this compound:
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24 hours.
- Thermal Stability : Use DSC/TGA to assess decomposition temperatures and hygroscopicity .
Data Contradiction Analysis
Q. How to reconcile conflicting IC50 values in kinase inhibition assays?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinases).
- Statistical Validation : Apply ANOVA to compare replicates and identify outlier batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
